molecular formula C5H8F4O B12301061 3-Ethoxy-1,1,2,2-tetrafluoropropane CAS No. 24566-96-9

3-Ethoxy-1,1,2,2-tetrafluoropropane

Cat. No.: B12301061
CAS No.: 24566-96-9
M. Wt: 160.11 g/mol
InChI Key: RWZITMOKDXSASG-UHFFFAOYSA-N
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Description

3-Ethoxy-1,1,2,2-tetrafluoropropane is an organic compound with the molecular formula C5H8F4O It is a fluorinated ether, characterized by the presence of both ethoxy and tetrafluoropropane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,1,2,2-tetrafluoropropane typically involves the reaction of 3,3,3-trifluoropropene with ethanol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the ethoxy group to the fluorinated propene backbone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1,1,2,2-tetrafluoropropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

    Oxidation: Fluorinated aldehydes or acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxy-1,1,2,2-tetrafluoropropane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in various organic synthesis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,1,2,2-tetrafluoropropane involves its interaction with molecular targets through its fluorinated and ethoxy groups. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications. The pathways involved may include the formation of stable intermediates and the facilitation of specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane: Another fluorinated ether with additional fluorine atoms.

    1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: A compound with a similar fluorinated backbone but different functional groups.

    1,2,2,3-tetrafluoropropane: A simpler fluorinated compound with fewer functional groups.

Uniqueness

3-Ethoxy-1,1,2,2-tetrafluoropropane is unique due to its specific combination of ethoxy and tetrafluoropropane groups, which confer distinct chemical properties and potential applications. Its balance of fluorination and functionalization makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

24566-96-9

Molecular Formula

C5H8F4O

Molecular Weight

160.11 g/mol

IUPAC Name

3-ethoxy-1,1,2,2-tetrafluoropropane

InChI

InChI=1S/C5H8F4O/c1-2-10-3-5(8,9)4(6)7/h4H,2-3H2,1H3

InChI Key

RWZITMOKDXSASG-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(F)F)(F)F

Origin of Product

United States

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